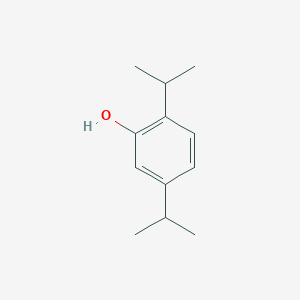

2,5-Diisopropylphenol

Vue d'ensemble

Description

2,5-Diisopropylphenol is a monoterpenoid and a natural product found in Thymbra capitata . It is also known as Propofol EP Impurity D .

Molecular Structure Analysis

The molecular formula of 2,5-Diisopropylphenol is C12H18O . The IUPAC name is 2,5-di(propan-2-yl)phenol . The InChI is InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 . The Canonical SMILES is CC©C1=CC(=C(C=C1)C©C)O .

Physical And Chemical Properties Analysis

The molecular weight of 2,5-Diisopropylphenol is 178.27 g/mol . The XLogP3 is 4.1 . It has one hydrogen bond donor and one hydrogen bond acceptor .

Applications De Recherche Scientifique

Anesthesia and Sedation

Propofol is a short-acting intravenous anesthesia , widely used in intensive care medicine to provide sedation and hypnosis . It is characterized by a rapid onset due to its high lipophilicity, a short duration of action, and a low toxicity due to its rapid hepatic and extra-hepatic metabolization into various salts, which are excreted in urine . It provides satisfactory sedation and fast recovery time .

Hypnotic Agent

Propofol is a potent intravenous hypnotic agent, which is widely used for the induction and maintenance of anesthesia . It is chemically distinct from other intravenous sedative hypnotics such as opioids, barbiturics, halogenated liquids, or benzodiazepines .

Essential Medicine

Propofol has been recognized as an essential medicine by the World Health Organization since April 2013 . This recognition underscores its importance in healthcare settings.

COVID-19 Treatment Support

Within the context of the COVID-19 pandemic, Propofol is extensively used to avoid cardio-pulmonary injuries for patients, who are mechanically ventilated by minimizing resistance to this mechanical ventilation .

Continuous Flow Synthesis

The synthesis of Propofol is based on a two-step procedure: a double Friedel–Crafts alkylation followed by a decarboxylation step, both under continuous flow . This method offers a safer handling of chemicals, minimizing the exposure of the operators and allows an easier scale-up .

Active Pharmaceutical Ingredient (API) Production

Continuous flow chemistry has emerged as a possible alternative for the production of active pharmaceutical ingredients (API), especially since it offers a safer handling of chemicals minimizing the exposition of the operators and allows an easier scale-up . Propofol is one such API that can be produced using this method .

Mécanisme D'action

Target of Action

2,5-Diisopropylphenol, also known as Propofol, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance of excitation and inhibition in the brain.

Mode of Action

Propofol interacts with its target, the GABA-A receptors, through a process called positive modulation . This interaction enhances the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through these receptors . The potentiation of GABA-A receptors increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity .

Biochemical Pathways

The action of propofol involves significant effects on ligand-gated ion channels, particularly GABA-A receptors, and also at other proteins responsible for neuronal activity, such as two-pore domain K+ channels . This interaction affects the biochemical pathways involved in neuronal signaling and neurotransmission.

Pharmacokinetics

Propofol is a lipophilic weak acid with a pKa of 11 . It is very insoluble in water, so it is formulated as a 1% aqueous solution in an oil-in-water emulsion containing soya bean oil, glycerol, and egg lecithin . This formulation influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The interaction of propofol with GABA-A receptors leads to a decrease in neuronal activity, which results in sedation and hypnosis . At supraclinical concentrations, propofol disturbs mitochondrial function and induces a metabolic switch from oxidative phosphorylation to glycolysis, leading to the generation of reactive oxygen species and resulting in apoptosis .

Action Environment

The action of propofol can be influenced by various environmental factors. For instance, genetic mutations or pharmacological suppression of the electron transport chain can promote propofol-induced caspase activation and cell death . Additionally, the formulation of propofol in an oil-in-water emulsion can impact its stability and efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

2,5-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUNYPYULIJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073483 | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,5-Diisopropylphenol | |

CAS RN |

35946-91-9 | |

| Record name | 2,5-Diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35946-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035946919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 °C | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

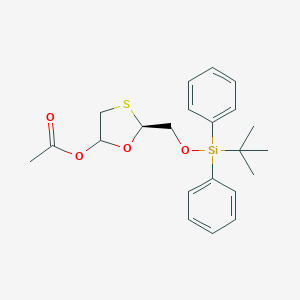

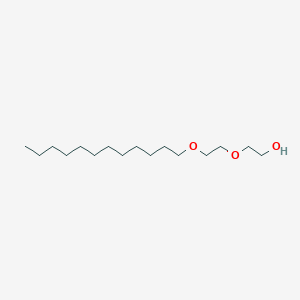

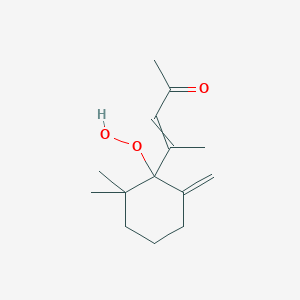

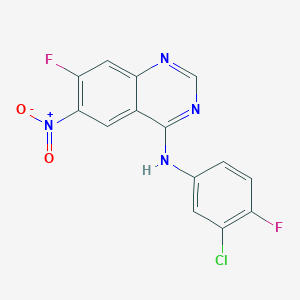

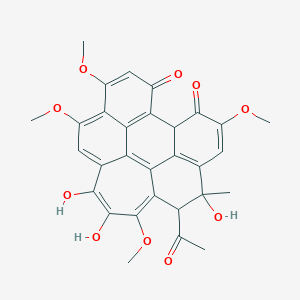

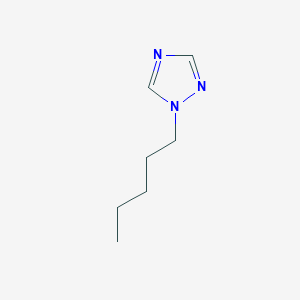

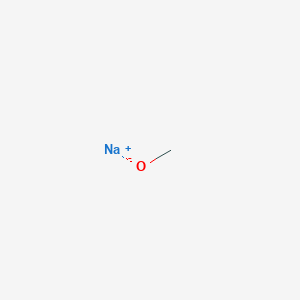

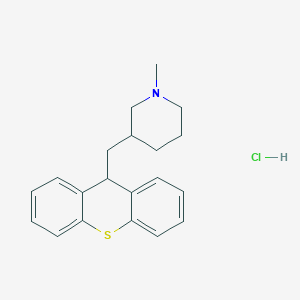

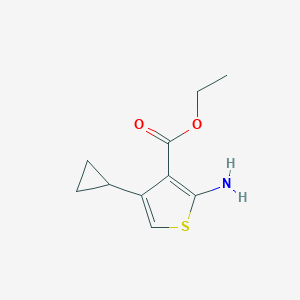

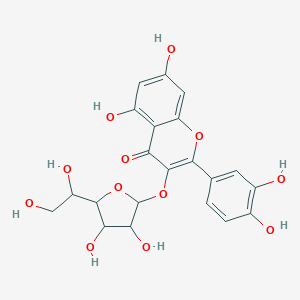

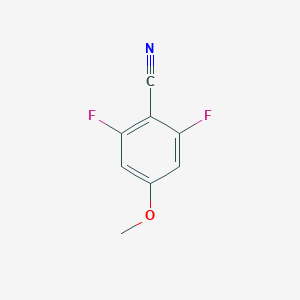

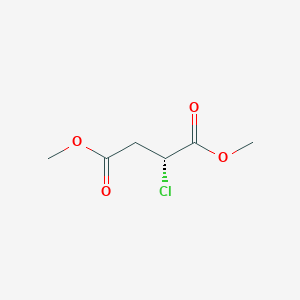

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,5-Diisopropylphenol influence its glucuronidation compared to propofol (2,6-diisopropylphenol)?

A1: Research indicates that the position of isopropyl groups significantly affects the glucuronidation rate of diisopropylphenols. Studies using human and rat liver microsomes revealed that 2,5-diisopropylphenol exhibits a lower glucuronidation rate than propofol []. This difference highlights that while both compounds share a similar structure, the 2,6 positioning of isopropyl groups in propofol might offer a more favorable interaction with the UGT enzyme responsible for glucuronidation, leading to its faster metabolism. Interestingly, 2,5-Diisopropylphenol acts as an inhibitor of propofol glucuronidation, suggesting potential applications in modulating propofol metabolism [].

Q2: Can we predict the glucuronidation rate of other propofol analogs based on their structure?

A2: While steric hindrance from alkyl groups plays a role, it's not the sole factor determining glucuronidation rates []. The research suggests that the position of substituents significantly impacts the interaction with UDP-glucuronosyltransferase enzymes. For instance, compounds with substituents at the 2,5-positions generally show higher glucuronidation rates than those with substituents at the 2,6-positions in both human and rat liver microsomes. Further research is needed to fully elucidate the structure-activity relationship and develop predictive models for the glucuronidation of propofol analogs.

Q3: Beyond glucuronidation, what other toxicological properties have been investigated for 2,5-Diisopropylphenol?

A3: 2,5-Diisopropylphenol, along with other alkylphenols and aromatic thiols, was studied for its toxicity using a Microtox assay []. This research aimed to understand the potential environmental risks associated with these compounds, as they have been linked to flavor tainting in fish from certain river systems. The study found a range of toxicities for the tested compounds, with 2,5-Diisopropylphenol exhibiting an EC50 value within the range observed for the tested group.

Q4: Are there reliable methods for detecting and quantifying 2,5-Diisopropylphenol in complex matrices like fish tissue?

A4: Yes, researchers have successfully developed and validated a method for analyzing 2,5-Diisopropylphenol and other flavor-tainting compounds in fish tissue []. This method involves simultaneous steam distillation-extraction (SDE) followed by analysis using gas chromatography/mass spectrometry (GC/MS). This approach allows for the sensitive and specific detection of these compounds even at low concentrations, making it a valuable tool for monitoring their presence in environmental and food samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)